Cas no 339020-96-1 (4-(anilinomethylene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one)

4-(Anilinomethylene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one is a specialized heterocyclic compound featuring a pyrazolone core substituted with an anilinomethylene group and a trifluoromethyl moiety. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications, particularly as a versatile intermediate in the synthesis of biologically active molecules. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyrazolone scaffold offers opportunities for further functionalization. Its well-defined crystalline form ensures consistent purity and handling properties, making it suitable for precision synthetic workflows. The compound’s stability under standard conditions and compatibility with common organic solvents further support its use in research and industrial processes.
4-(anilinomethylene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one structure
339020-96-1 structure
Product Name:4-(anilinomethylene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one
CAS No:339020-96-1
MF:C11H8F3N3O
MW:255.195932388306
CID:5165718
Update Time:2026-03-04

4-(anilinomethylene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one Chemical and Physical Properties

Names and Identifiers

    • 4-(ANILINOMETHYLENE)-5-(TRIFLUOROMETHYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE
    • 4-[(phenylamino)methylidene]-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one
    • 4-(phenyliminomethyl)-5-(trifluoromethyl)-1,2-dihydropyrazol-3-one
    • SMR000168425
    • MLS000327946
    • HMS2374F05
    • 4-(anilinomethylene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one
    • Inchi: 1S/C11H8F3N3O/c12-11(13,14)9-8(10(18)17-16-9)6-15-7-4-2-1-3-5-7/h1-6H,(H2,16,17,18)/b15-6+
    • InChI Key: HBOQFEVHCSZIDW-GIDUJCDVSA-N
    • SMILES: FC(C1=C(/C=N/C2C=CC=CC=2)C(NN1)=O)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 395
  • XLogP3: 2.1
  • Topological Polar Surface Area: 53.5

4-(anilinomethylene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Key Organics Ltd
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4-(anilinomethylene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one
339020-96-1 >90%
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4-(anilinomethylene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one Suppliers

Amadis Chemical Company Limited
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(CAS:339020-96-1)4-(anilinomethylene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one
Order Number:A1020297
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:24
Price ($):315.0
Email:sales@amadischem.com

Additional information on 4-(anilinomethylene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one

Introduction to 4-(anilinomethylene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one (CAS No. 339020-96-1) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry

4-(anilinomethylene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one, identified by its CAS number 339020-96-1, is a structurally intriguing heterocyclic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry. This compound belongs to the pyrazolone class, characterized by a fused pyrazole ring with an anilinomethylene substituent at the 4-position and a trifluoromethyl group at the 5-position. The unique combination of these functional groups imparts distinct chemical and biological properties, making it a promising candidate for further exploration in drug discovery and therapeutic development.

The anilinomethylene moiety introduces a polar aromatic system, which can enhance solubility and interact with biological targets through hydrogen bonding or π-stacking interactions. Meanwhile, the trifluoromethyl group is a well-known pharmacophore that influences metabolic stability, lipophilicity, and binding affinity. These features make 4-(anilinomethylene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one a versatile scaffold for designing novel bioactive molecules.

Recent advancements in computational chemistry and high-throughput screening have facilitated the identification of new applications for this compound. Studies have demonstrated its potential as an intermediate in the synthesis of more complex molecules with therapeutic relevance. For instance, derivatives of this scaffold have been explored for their antimicrobial and anti-inflammatory properties. The pyrazolone core is particularly recognized for its ability to modulate enzyme activity, including kinases and phosphodiesterases, which are critical targets in oncology and neurology.

In the realm of medicinal chemistry, the incorporation of fluorine atoms has been widely exploited to improve drug-like properties. The trifluoromethyl group in 4-(anilinomethylene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one enhances metabolic stability by preventing oxidative degradation and increases binding affinity through favorable dipole interactions with biological targets. This has led to its incorporation in several lead compounds that are currently undergoing preclinical evaluation.

Moreover, the anilinomethylene group serves as a hinge-binding motif, allowing for precise interactions with protein surfaces. This feature has been leveraged in the design of small-molecule inhibitors targeting protein-protein interactions (PPIs), which are challenging to modulate with traditional drugs. Recent publications highlight the use of this scaffold in developing inhibitors for pathways implicated in cancer progression and inflammatory diseases.

The synthesis of 4-(anilinomethylene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one involves multi-step organic transformations, including condensation reactions, cyclization processes, and functional group modifications. Advanced synthetic methodologies such as transition-metal-catalyzed cross-coupling reactions have been employed to achieve high yields and regioselectivity. These synthetic strategies not only facilitate access to this compound but also provide opportunities for structural diversification through library synthesis approaches.

From a computational biology perspective, virtual screening techniques have been utilized to identify potential binding pockets for 4-(anilinomethylene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one within target proteins. Molecular docking studies have revealed promising interactions with enzymes involved in signal transduction pathways, suggesting its utility as a tool compound for mechanistic studies. Additionally, quantum mechanical calculations have been performed to elucidate the electronic structure and reactivity of this molecule, providing insights into its potential applications as a ligand or catalyst.

The growing interest in fluorinated heterocycles has spurred research into the bioisosteric replacements of fluorine atoms with other electronegative elements. However, the unique properties imparted by fluorine make it difficult to substitute entirely without compromising biological activity. As such, compounds like 4-(anilinomethylene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one remain valuable candidates for further optimization.

In conclusion,4-(anilinomethylene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one (CAS No. 339020-96-1) represents a fascinating molecule with broad applications in chemical biology and medicinal chemistry. Its unique structural features enable diverse biological activities, making it a compelling scaffold for drug discovery efforts. As research continues to uncover new therapeutic targets and synthetic methodologies,this compound is poised to play an increasingly significant role in the development of next-generation therapeutics.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:339020-96-1)4-(anilinomethylene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one
A1020297
Purity:99%
Quantity:1g
Price ($):315.0
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